![molecular formula C19H26N2O3 B1234202 N-cycloheptyl-1-hydroxy-3-oxo-2-propyl-1H-isoindole-5-carboxamide](/img/structure/B1234202.png)
N-cycloheptyl-1-hydroxy-3-oxo-2-propyl-1H-isoindole-5-carboxamide
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Overview
Description
N-cycloheptyl-1-hydroxy-3-oxo-2-propyl-1H-isoindole-5-carboxamide is a member of isoindoles.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : N-cycloheptyl-1-hydroxy-3-oxo-2-propyl-1H-isoindole-5-carboxamide can be synthesized from aromatic aldehydes and anilides of dichloroacetic acid, using methods like Darzens condensation. This process is effective for creating various compounds including 3-hydroxyindolin-2-ones, cyclohepto[b]pyrrole-2,3-diones, and 1-azaspiro[4.5]deca-3,6,9-triene-2-ones (Mamedov et al., 2021).
Crystal Structure and Analysis
- Crystallography Studies : The compound has been studied using techniques like IR spectroscopy, SEM, and X-ray diffraction. These studies help understand its crystalline structure and are essential for potential applications in material science and pharmaceuticals (Bülbül et al., 2015).
Applications in Drug Development
- Anti-inflammatory and Anticancer Potential : Derivatives of the compound have been explored for their anti-inflammatory and anticancer properties. For instance, certain naphthyridine derivatives exhibit strong anti-inflammatory activity and in vitro anticancer potential, demonstrating its relevance in the development of new therapeutic agents (Madaan et al., 2013).
Chemical Modification and Optimization
- Chemical Modification : The compound can be chemically modified to create new pharmacophores for potential anticancer agents. Synthesized derivatives have shown cytotoxicity against various cancer cell lines, indicating the compound's versatility in drug design (Kumar et al., 2009).
Potential in Material Science
- Fluorophore Development : N-substituted derivatives of the compound have been used in the synthesis of new fluorophores, highlighting its potential use in material science and imaging technologies (Wrona-Piotrowicz et al., 2016).
properties
Product Name |
N-cycloheptyl-1-hydroxy-3-oxo-2-propyl-1H-isoindole-5-carboxamide |
---|---|
Molecular Formula |
C19H26N2O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-cycloheptyl-1-hydroxy-3-oxo-2-propyl-1H-isoindole-5-carboxamide |
InChI |
InChI=1S/C19H26N2O3/c1-2-11-21-18(23)15-10-9-13(12-16(15)19(21)24)17(22)20-14-7-5-3-4-6-8-14/h9-10,12,14,18,23H,2-8,11H2,1H3,(H,20,22) |
InChI Key |
LTLRHXMASFZIIK-UHFFFAOYSA-N |
SMILES |
CCCN1C(C2=C(C1=O)C=C(C=C2)C(=O)NC3CCCCCC3)O |
Canonical SMILES |
CCCN1C(C2=C(C1=O)C=C(C=C2)C(=O)NC3CCCCCC3)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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